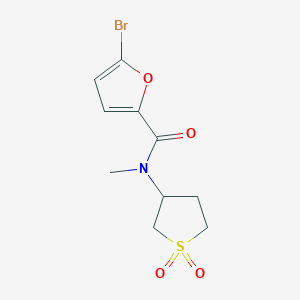

5-bromo-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-furamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

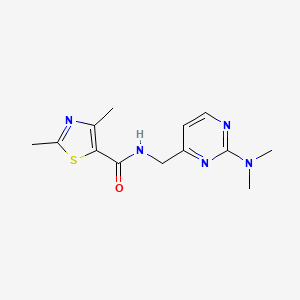

5-bromo-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-furamide is a chemical compound that has been extensively studied due to its potential applications in the field of scientific research. This compound is also known as BMTF and has been found to exhibit various biochemical and physiological effects.

Applications De Recherche Scientifique

Synthesis Techniques

The synthesis of complex organic compounds often involves catalyzed cyclization and halogenation reactions. For instance, Jiang et al. (2014) described an efficient synthesis of 2,5-diimino-furans via palladium-catalyzed cyclization, highlighting a method that could be relevant for synthesizing compounds similar to "5-bromo-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-furamide" due to the involvement of bromoacrylamides and isocyanides (Jiang et al., 2014). This process might be useful for introducing functional groups into furamide derivatives, suggesting potential pathways for synthesizing and modifying similar compounds.

Biotransformation Processes

The transformation of furanic compounds into valuable biochemicals showcases the applicability of microbial biocatalysis. Koopman et al. (2010) demonstrated the efficient whole-cell biotransformation of 5-(hydroxymethyl)furfural (HMF) into 2,5-furandicarboxylic acid (FDCA), a key bio-based platform chemical (Koopman et al., 2010). Such biotransformation processes are indicative of the potential to convert furamide derivatives into environmentally friendly and industrially relevant materials.

Applications in Biochemistry and Materials Science

The study of the effects of bromodeoxyuridine (BrdU), a brominated nucleotide, on neural stem cells by Schneider and d’Adda di Fagagna (2012) provides insights into the biological impact of brominated compounds. They found that BrdU exposure led to a loss of global DNA methylation and triggered astrocytic differentiation (Schneider & d’Adda di Fagagna, 2012). This research underscores the significance of brominated compounds in modifying cellular behavior and gene expression, which could be relevant for the pharmacological and biochemical applications of "5-bromo-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-furamide".

Propriétés

IUPAC Name |

5-bromo-N-(1,1-dioxothiolan-3-yl)-N-methylfuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO4S/c1-12(7-4-5-17(14,15)6-7)10(13)8-2-3-9(11)16-8/h2-3,7H,4-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXLWNZQJXWVULQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(O2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49726846 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylfuran-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2834407.png)

![3-[4-(Carboxymethoxy)-3-ethoxyphenyl]propanoic acid](/img/structure/B2834408.png)

![2-ethyl-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol](/img/structure/B2834414.png)

![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2834417.png)

![4-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2834419.png)

![5-(4-Methyl-1,3-thiazol-2-yl)-4-oxo-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile](/img/structure/B2834421.png)

![4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2834424.png)

![4-amino-5-[3-(4-ethylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2834426.png)